7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride
Overview
Description
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride: is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol It is a heterocyclic compound containing a pyrazolo[1,5-a]pyrimidine ring system fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the function of specific proteins or enzymes.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving specific molecular pathways.
Industry: In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A similar compound with a pyrazolo[1,5-a]pyrimidine ring system but without the piperidine ring.
Pyrrolopyrazine: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness: 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is unique due to the presence of both the pyrazolo[1,5-a]pyrimidine and piperidine rings.
Properties
IUPAC Name |
7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-5-12-6-2-9(1)10-3-7-13-11-4-8-14-15(10)11;;/h3-4,7-9,12H,1-2,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVNHAGCSFFYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=CC=NN23.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.